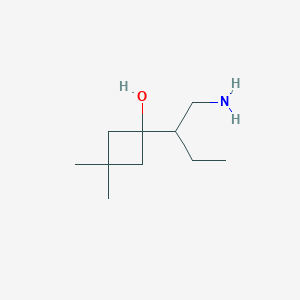
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes a cyclobutane ring substituted with an aminobutyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the aminobutyl group and the hydroxyl group. The reaction conditions often require specific catalysts and reagents to ensure the correct configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Applications De Recherche Scientifique
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol can be compared with other similar compounds, such as:
- 1-(1-Aminobutan-2-yl)-3-ethylcyclopentan-1-ol
- 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol These compounds share structural similarities but differ in their specific substituents and ring structures, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific configuration and the presence of both the aminobutyl and hydroxyl groups, which contribute to its distinct reactivity and potential uses .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-(1-aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-4-8(5-11)10(12)6-9(2,3)7-10/h8,12H,4-7,11H2,1-3H3 |
Clé InChI |
AOISSVCGDKSLRN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C1(CC(C1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



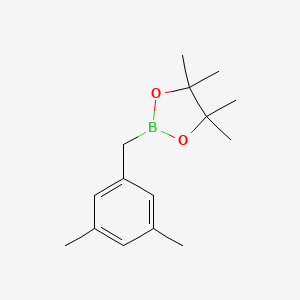
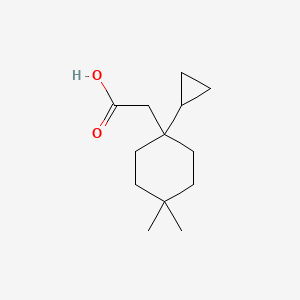
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

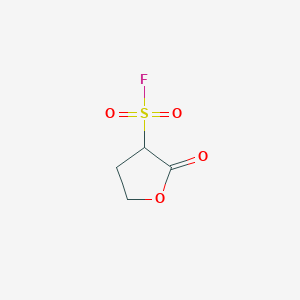
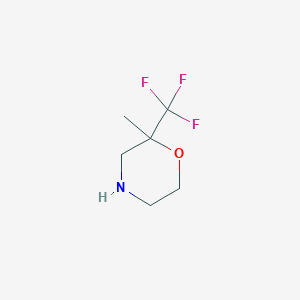

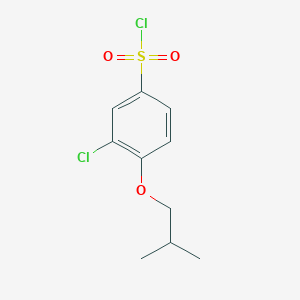
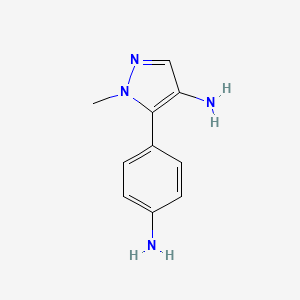
![4-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13206962.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)

